molecular formula C9H8O3 B14034456 cis-5-Norbornene-endo-2,3-dicarboxylic anhydride

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride

Cat. No.: B14034456
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-ZTYPAOSTSA-N
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Description

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride: is an organic compound with the molecular formula C9H8O3. It is a bicyclic anhydride derived from norbornene, a compound known for its strained ring structure. This compound is used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired exo isomer. The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is used as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties. It is also employed in the synthesis of various organic compounds .

Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It serves as a cross-linking agent in the preparation of bioconjugates .

Industry: In the industrial sector, cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is used in the production of specialty polymers and coatings. Its reactivity makes it suitable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles to form amides, esters, and other derivatives. The strained ring structure of norbornene facilitates these reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • exo-5-Norbornenecarboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • 5-Norbornene-2-endo,3-exo-dicarboxylic acid
  • 5-Norbornene-2-carboxylic acid

Comparison: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is unique due to its exo configuration, which imparts different reactivity and properties compared to its endo isomer. The exo isomer is generally more reactive in polymerization reactions and forms more stable derivatives. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(1R,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5-,6-,7+/m0/s1

InChI Key

KNDQHSIWLOJIGP-ZTYPAOSTSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O

Origin of Product

United States

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